molecular formula C62H70N10O10 B12414741 Neuropeptide Y Y1 receptor antagonist 1

Neuropeptide Y Y1 receptor antagonist 1

Cat. No.: B12414741
M. Wt: 1115.3 g/mol
InChI Key: YJHHKSHZILZZMF-NFMCNMIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of neuropeptide Y Y1 receptor antagonist 1 involves several steps. . The synthetic route typically includes the following steps:

  • Formation of the core structure through amide bond formation.
  • Introduction of functional groups such as carbamoyl and phenyl groups.
  • Purification using techniques like high-performance liquid chromatography (HPLC).

Industrial production methods may involve continuous flow processes to scale up the synthesis, ensuring high yield and purity .

Chemical Reactions Analysis

Neuropeptide Y Y1 receptor antagonist 1 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific functional groups involved .

Scientific Research Applications

Neuropeptide Y Y1 receptor antagonist 1 has several scientific research applications:

    Chemistry: It is used to study the binding affinity and selectivity of neuropeptide Y receptors.

    Biology: It helps in understanding the physiological roles of neuropeptide Y in various biological processes.

    Medicine: It is investigated for its potential therapeutic applications in conditions like obesity, anxiety, and cardiovascular diseases.

    Industry: It is used in the development of new drugs targeting neuropeptide Y receptors

Comparison with Similar Compounds

Properties

Molecular Formula

C62H70N10O10

Molecular Weight

1115.3 g/mol

IUPAC Name

5-[4-[3-[(1S)-2-[[(2R)-5-[[amino-[2-(propanoylamino)ethylcarbamoylamino]methylidene]amino]-1-[(4-hydroxyphenyl)methylamino]-1-oxopentan-2-yl]amino]-2-oxo-1-phenylethyl]phenoxy]butylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate

InChI

InChI=1S/C62H70N10O10/c1-6-54(74)64-31-32-67-62(80)70-61(63)66-30-13-18-51(58(76)68-38-39-19-24-45(73)25-20-39)69-59(77)55(40-14-8-7-9-15-40)41-16-12-17-46(34-41)81-33-11-10-29-65-57(75)42-21-26-47(50(35-42)60(78)79)56-48-27-22-43(71(2)3)36-52(48)82-53-37-44(72(4)5)23-28-49(53)56/h7-9,12,14-17,19-28,34-37,51,55H,6,10-11,13,18,29-33,38H2,1-5H3,(H9-,63,64,65,66,67,68,69,70,73,74,75,76,77,78,79,80)/t51-,55+/m1/s1

InChI Key

YJHHKSHZILZZMF-NFMCNMIXSA-N

Isomeric SMILES

CCC(=O)NCCNC(=O)NC(=NCCC[C@H](C(=O)NCC1=CC=C(C=C1)O)NC(=O)[C@@H](C2=CC=CC=C2)C3=CC(=CC=C3)OCCCCNC(=O)C4=CC(=C(C=C4)C5=C6C=CC(=[N+](C)C)C=C6OC7=C5C=CC(=C7)N(C)C)C(=O)[O-])N

Canonical SMILES

CCC(=O)NCCNC(=O)NC(=NCCCC(C(=O)NCC1=CC=C(C=C1)O)NC(=O)C(C2=CC=CC=C2)C3=CC(=CC=C3)OCCCCNC(=O)C4=CC(=C(C=C4)C5=C6C=CC(=[N+](C)C)C=C6OC7=C5C=CC(=C7)N(C)C)C(=O)[O-])N

Origin of Product

United States

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